3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound characterized by its unique thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the condensation of a thiol with a carbonyl compound to form the thiazolidine ring. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Methylthiophenyl Group:
Oxidation and Sulfur Incorporation: The final steps include oxidation to introduce the oxo group and the incorporation of sulfur to form the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The thiazolidine ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Thiazolidines: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its thiazolidine ring is a common motif in many biologically active compounds, making it a candidate for drug development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exerts its effects is largely dependent on its interaction with molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sulfur and oxo groups can form hydrogen bonds and other interactions, stabilizing the compound within the active site of enzymes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Thiazolidines: Similar in structure but lacking the oxo and sulfanylidene groups.
Uniqueness
What sets 3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the methylthiophenyl group adds to its complexity and potential for diverse interactions.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C12H11NO3S3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H11NO3S3/c1-7-3-5-18-8(7)6-9-11(16)13(12(17)19-9)4-2-10(14)15/h3,5-6H,2,4H2,1H3,(H,14,15)/b9-6+ |
InChI Key |
JPIDUFHGFZHZHJ-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.